molecular formula C12H17NO3S B2761881 N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide CAS No. 1903842-48-7

N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide

Cat. No.: B2761881
CAS No.: 1903842-48-7
M. Wt: 255.33
InChI Key: BOLFZKCDUJFODB-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. The presence of the oxan-4-ylsulfanyl group adds to the compound’s unique chemical properties.

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-furoic acid with oxan-4-ylsulfanyl ethylamine under appropriate coupling conditions. The reaction typically requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis. This method offers the advantage of reduced reaction times and improved yields. The reaction is carried out in a microwave reactor, where the reactants are subjected to microwave radiation, leading to efficient heating and faster reaction rates .

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide stands out due to the presence of the oxan-4-ylsulfanyl group, which imparts unique chemical properties and enhances its biological activity. This structural feature differentiates it from other furan derivatives and contributes to its potential as a versatile compound in various scientific research applications .

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c14-12(10-1-5-16-9-10)13-4-8-17-11-2-6-15-7-3-11/h1,5,9,11H,2-4,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLFZKCDUJFODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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